molecular formula C11H6Br2F3NO B13091174 3,8-Dibromo-5-methoxy-6-(trifluoromethyl)quinoline

3,8-Dibromo-5-methoxy-6-(trifluoromethyl)quinoline

Cat. No.: B13091174
M. Wt: 384.97 g/mol
InChI Key: SGLMYALNQYXQRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,8-Dibromo-5-methoxy-6-(trifluoromethyl)quinoline typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, ensuring high purity and yield. The specific methods and conditions can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

3,8-Dibromo-5-methoxy-6-(trifluoromethyl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Organoboron Reagents: Employed in Suzuki–Miyaura coupling.

    Oxidizing and Reducing Agents: Used for modifying functional groups.

Major Products Formed

The major products depend on the specific reactions and conditions used. For example, coupling reactions can yield various substituted quinolines, while substitution reactions can produce derivatives with different functional groups.

Scientific Research Applications

3,8-Dibromo-5-methoxy-6-(trifluoromethyl)quinoline has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,8-Dibromo-5-methoxy-6-(trifluoromethyl)quinoline involves its interaction with molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s reactivity and selectivity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,8-Dibromo-5-methoxy-6-(trifluoromethyl)quinoline is unique due to its specific substitution pattern and the presence of both bromine and trifluoromethyl groups. This combination imparts distinct chemical properties, making it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C11H6Br2F3NO

Molecular Weight

384.97 g/mol

IUPAC Name

3,8-dibromo-5-methoxy-6-(trifluoromethyl)quinoline

InChI

InChI=1S/C11H6Br2F3NO/c1-18-10-6-2-5(12)4-17-9(6)8(13)3-7(10)11(14,15)16/h2-4H,1H3

InChI Key

SGLMYALNQYXQRU-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C=C(C=NC2=C(C=C1C(F)(F)F)Br)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.